molecular formula C9H11N3 B1374631 5-Amino-1-ethyl-1H-indazole CAS No. 511249-17-5

5-Amino-1-ethyl-1H-indazole

Cat. No. B1374631
M. Wt: 161.2 g/mol
InChI Key: CCQKLBKIVZTVQH-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 161.21 and its linear formula is C9H11N3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

Indazole derivatives are synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-ethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives are influenced by their tautomerism. The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .


Physical And Chemical Properties Analysis

5-Amino-1-ethyl-1H-indazole is a solid substance with a molecular weight of 161.21 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Modifications and Derivatives

  • 5-Amino-1-ethyl-1H-indazole has been studied for its chemical modifications, leading to various derivatives with potential applications. For instance, the synthesis of 1H-indazole derivatives has been explored for their potential biological activities (G. A. Bistocchi et al., 1981). Similarly, other modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, have been synthesized and evaluated for antimicrobial activities (N. Desai, N. Bhatt, S. Joshi, 2019).

Spectroscopic and Luminescent Properties

  • Studies have been conducted on the solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives, including 5-aminoindazole. These studies offer insights into the electrostatic effects, hydrogen bond donor ability, and hydrogen bond accepting ability of the solvents involved (S. K. Saha, S. Dogra, 1997).

Antimicrobial Activity

  • The antimicrobial activity of indazole derivatives has been a subject of interest. For instance, indazole-derived SAH/MTA nucleosidase inhibitors show broad-spectrum antimicrobial activity, with 5-aminoindazole as the core scaffold (Xiaoming Li et al., 2003).

Corrosion Inhibition

  • 5-Aminoindazole, a close relative of 5-amino-1-ethyl-1H-indazole, has been investigated for its role in the corrosion inhibition of metals. Studies show that compounds like 5-aminoindazole can act as efficient corrosion inhibitors for materials like copper in saline solutions (Yujie Qiang et al., 2016).

Anticancer Properties

  • Indazole derivatives, including 5-aminoindazole, have been studied for their potential anticancer properties. Research indicates that some of these derivatives exhibit significant cytotoxicity in certain cancer cell lines (Ngo Xuan Hoang et al., 2022).

Nonlinear Optical Properties

  • The nonlinear optical properties of compounds related to 5-amino-1-ethyl-1H-indazole have also been explored. For example, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a compound with a similar structure, has been shown to possess significant nonlinear optical properties (M. Nadeem et al., 2017).

Synthesis Methods

  • Efficient and practical synthesis methods for indazole derivatives, including those similar to 5-amino-1-ethyl-1H-indazole, have been developed. These methods facilitate the production of compounds with potential applications in various fields, such as pharmaceuticals and materials science (Carla M. Counceller et al., 2008).

Safety And Hazards

5-Amino-1-ethyl-1H-indazole is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKLBKIVZTVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Chakrabarty, T Kundu, S Arima, Y Harigaya - Tetrahedron, 2008 - Elsevier
Several novel 2-alkylamino- and 2-alkylthiothiazolo[5,4-e]- and -[4,5-g]indazoles and their 6-alkyl and 8-alkyl derivatives have been synthesised in high overall yields starting from 5-…
Number of citations: 30 www.sciencedirect.com

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